molecular formula C19H19NO2 B12879801 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one CAS No. 112175-82-3

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one

Cat. No.: B12879801
CAS No.: 112175-82-3
M. Wt: 293.4 g/mol
InChI Key: ZPLPXDIYINYNJN-UHFFFAOYSA-N
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Description

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tert-butyl and diphenyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is unique due to the combination of the tert-butyl group, diphenyl groups, and the isoxazole ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

112175-82-3

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one

InChI

InChI=1S/C19H19NO2/c1-19(2,3)20-17(15-12-8-5-9-13-15)16(18(21)22-20)14-10-6-4-7-11-14/h4-13H,1-3H3

InChI Key

ZPLPXDIYINYNJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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